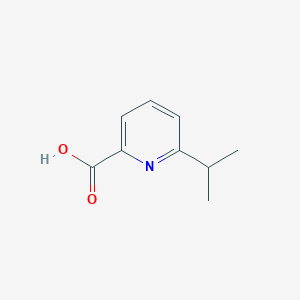

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID

Übersicht

Beschreibung

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID, also known as 6-isopropylpicolinic acid, is a chemical compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID typically involves the alkylation of pyridine-2-carboxylic acid with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyridine derivatives, including 6-isopropylpyridine-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, certain derivatives showed comparable IC50 values to celecoxib, a standard anti-inflammatory drug, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis of Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo carbamoylation reactions allows it to be transformed into compounds with enhanced biological activity. For example, processes involving substituted pyridines have been developed to produce endothelin receptor inhibitors, which are useful in treating circulatory disorders such as hypertension and ischemia .

Potential Antiviral Applications

Research into pyridine derivatives has also revealed their potential as antiviral agents. A study focusing on the inhibition of dihydroorotate dehydrogenase (DHODH) demonstrated that certain derivatives could effectively inhibit viral replication, indicating that this compound could be further explored for antiviral applications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory activity assessment | Compounds similar to this compound showed IC50 values comparable to celecoxib for COX-2 inhibition | Potential use in developing new anti-inflammatory medications |

| Synthesis of endothelin receptor inhibitors | The compound was utilized in a novel carbamoylation process yielding high yields of active pharmaceutical ingredients | Highlights its role in drug synthesis for cardiovascular diseases |

| Antiviral efficacy evaluation | Certain derivatives demonstrated effective inhibition of DHODH, leading to reduced viral replication | Suggests avenues for antiviral drug development |

Wirkmechanismus

The mechanism of action of 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carboxylic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.

6-(Propan-2-yloxy)pyridine-2-carboxylic acid: Contains an isopropoxy group instead of an isopropyl group, leading to variations in reactivity and applications.

Uniqueness: 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

6-Isopropylpyridine-2-carboxylic acid (also known as 6-isopropyl-2-pyridinecarboxylic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article summarizes the key findings from recent studies, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 181.19 g/mol. Its structural features include a pyridine ring substituted with an isopropyl group and a carboxylic acid functional group, which are critical for its biological activity.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

- Inhibition of COX Enzymes : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). For example, compounds structurally related to this compound have shown IC50 values of approximately 19.45 μM for COX-1 and 31.4 μM for COX-2, demonstrating comparable efficacy to established NSAIDs like celecoxib .

Cytotoxic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its cytotoxic properties against various cancer cell lines.

- Case Study on Cancer Cell Lines : A study reported that derivatives of pyridinecarboxylic acids, including this compound, exhibited high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The cytotoxic effects were dose-dependent, with significant cell cycle arrest observed in treated cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and the carboxylic acid group can enhance or diminish its efficacy.

| Compound | Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Base Compound | None | - | Anti-inflammatory, Cytotoxic |

| Derivative A | Methyl substitution on pyridine | 15.0 | Enhanced COX-2 inhibition |

| Derivative B | Fluoro substitution on carboxylic acid | 12.5 | Increased cytotoxicity against COLO201 |

This table illustrates how specific modifications can lead to improved biological activity, emphasizing the importance of SAR studies in drug design.

The mechanism by which this compound exerts its effects involves several pathways:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases (G1/G0), leading to decreased proliferation.

- Reduction of Cytokine Production : It may also downregulate the expression of inflammatory cytokines, further contributing to its anti-inflammatory effects .

Eigenschaften

IUPAC Name |

6-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGOODJXLHNGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621296 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337904-77-5 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.